1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
The synthesis of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves several steps. One common method includes the difluoromethylation of cyclobutane derivatives. The reaction typically employs difluorocarbene reagents under specific conditions to introduce the difluoromethyl group . Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activities.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar to the previous compound but without the hydroxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-4(8)3-1-6(9,2-3)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICQYLMXWDVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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